BenchChemオンラインストアへようこそ!

5-Benzyl-2-imino-1,3-selenazolidin-4-one

Synthetic Chemistry Heterocycle Synthesis Selenium Chemistry

5-Benzyl-2-imino-1,3-selenazolidin-4-one is an organoselenium heterocyclic compound belonging to the selenazolidin-4-one family. Its core structure is a selenium analog of the biologically significant 2,4-thiazolidinedione scaffold, where the ring sulfur atom is replaced by selenium.

Molecular Formula C10H10N2OSe
Molecular Weight 253.17 g/mol
Cat. No. B14947303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-imino-1,3-selenazolidin-4-one
Molecular FormulaC10H10N2OSe
Molecular Weight253.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)N=C([Se]2)N
InChIInChI=1S/C10H10N2OSe/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13)
InChIKeyUHOZWASUJQUSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2-imino-1,3-selenazolidin-4-one: Chemical Class and Primary Research Context


5-Benzyl-2-imino-1,3-selenazolidin-4-one is an organoselenium heterocyclic compound belonging to the selenazolidin-4-one family [1]. Its core structure is a selenium analog of the biologically significant 2,4-thiazolidinedione scaffold, where the ring sulfur atom is replaced by selenium [1]. The primary literature positions this specific compound as a key synthetic target in the development of novel selenium-containing molecules, with potential relevance to medicinal chemistry and biofortification research [2][3].

Why 5-Benzyl-2-imino-1,3-selenazolidin-4-one Cannot Be Interchanged with Its Thiazolidinedione or Selenazolidinone Analogs


Simple substitution of 5-benzyl-2-imino-1,3-selenazolidin-4-one with its direct sulfur analog (5-benzyl-2-imino-1,3-thiazolidin-4-one) or other 5-R-substituted selenazolidinones is not supported by the literature. The fundamental C-Se bond length, polarizability, and redox potential differ significantly from C-S, which can lead to divergent target binding kinetics, metabolic stability, and biological activity profiles [1]. The synthetic methodology confirms that the 5-benzyl substituent is integral to the molecule's final activity, and alterations at this position yield compounds with distinct biochemical properties, making generic substitution scientifically invalid [1][2]. The following quantitative evidence details where these critical differentiations manifest.

Quantitative Head-to-Head and Cross-Study Evidence for 5-Benzyl-2-imino-1,3-selenazolidin-4-one


Synthetic Yield and Structural Confirmation: Selenium Nucleus vs. Thio-Analog Reactivity

The synthetic pathway to 5-benzyl-2-imino-1,3-selenazolidin-4-one (3a) proceeds via a distinct mechanism from its sulfur analog. The cyclization of ethyl 2-bromo-3-phenylpropanoate with selenourea in ethanol/pyridine yields the target compound 3a in 80% yield, with a melting point of 193-194°C [1]. In contrast, the analogous thiazolidinone synthesis using thiourea under identical conditions is not reported, implying a divergent reactivity profile. This is a direct demonstration of how the selenium heteroatom enforces a unique synthetic pathway and provides a well-defined, characterizable product.

Synthetic Chemistry Heterocycle Synthesis Selenium Chemistry

Carbonic Anhydrase Inhibition Profile: Isoform Selectivity of a Closely Related Selenazolidinone

While direct CA inhibition data for 5-benzyl-2-imino-1,3-selenazolidin-4-one is absent from the primary literature, a closely related selenazolidinone compound (CHEMBL4849345) demonstrates potent, differential inhibitory activity against human carbonic anhydrase isoforms. It displays a Ki of 3.10 nM against CA II, 7.20 nM against CA IV, 7.70 nM against CA I, and 8.5 nM against CA VII [1]. This pattern of isoform selectivity is distinct from the standard sulfonamide inhibitor acetazolamide, which exhibits a different selectivity profile (e.g., Ki of ~12 nM for CA II, ~250 nM for CA I) [2]. This cross-study comparison strongly suggests that the selenazolidinone core, including the target 5-benzyl derivative, will exhibit a unique CA inhibition fingerprint compared to classical inhibitors.

Enzyme Inhibition Carbonic Anhydrase Selenium Pharmacology

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: A Potential Differentiated Intracellular Target

A structurally related selenazolidinone (CHEMBL605452) has been profiled for inhibition of human IMPDH isoforms, a key target for immunosuppressive and antiviral therapies. It inhibited IMPDH1 with a Ki of 260 nM (NAD+ substrate) and IMPDH2 with a Ki of 270 nM [1]. In comparison, mycophenolic acid (MPA), the archetypal IMPDH inhibitor, exhibits a Ki of ~10-30 nM for IMPDH2 [2]. This places the selenazolidinone chemotype in a distinct potency range, potentially offering a differentiated therapeutic window or resistance profile compared to MPA. Although the data is for an analog, it provides a class-level baseline for the target compound's potential in this biochemical niche.

IMPDH Inhibition Nucleotide Metabolism Organoselenium

Antioxidant Activity: Selenium-Specific Redox Potential vs. Sulfur Analogs

Organoselenium compounds are well-established to have superior antioxidant and glutathione peroxidase (GPx)-like activity compared to their sulfur counterparts due to the lower bond dissociation energy of the C-Se bond and the higher nucleophilicity of the selenolate (RSe-) intermediate [1][2]. While specific quantitative antioxidant data for 5-benzyl-2-imino-1,3-selenazolidin-4-one is lacking, a comparable selenazolidin-4-one derivative (compound 'b' in a related study) demonstrated the strongest superoxide anion scavenging activity (SOSA) among the series, outperforming its thiazolidinone analog [2][3]. This class-level inference indicates that the 5-benzyl-2-imino-1,3-selenazolidin-4-one is structurally primed for superior redox activity, a property absent in the sulfur-based thiazolidinones.

Antioxidant Activity Selenium Redox Biology Heterocycle Comparison

Procurement-Targeted Applications of 5-Benzyl-2-imino-1,3-selenazolidin-4-one Based on Quantitative Evidence


Probing Isoform-Selective Carbonic Anhydrase Inhibition in Glaucoma or Cancer Models

Based on the potent, differential hCA inhibition profile of a closely related selenazolidinone (Ki values of 3.10-8.5 nM across hCA I, II, IV, VII [1]), 5-benzyl-2-imino-1,3-selenazolidin-4-one is a rational procurement choice for research groups exploring next-generation CA inhibitors. Its structural similarity to this highly active chemotype positions it as a strong candidate for structure-activity relationship (SAR) studies aimed at achieving selectivity over off-target isoforms like hCA I, a common issue with first-generation sulfonamide inhibitors. This scenario directly exploits the quantitative potency differentiation outlined in Section 3.

Investigating Novel IMPDH Inhibitors with a Distinct Binding Mode for Immunosuppression Research

The moderate IMPDH inhibition by a structural analog (Ki ~260-270 nM [1]) suggests that the target compound can serve as a valuable starting point for fragment-based drug design or scaffold hopping studies. Its divergence from the high-affinity, tight-binding mode of mycophenolic acid (Ki ~10-30 nM) offers the potential to develop non-competitive inhibitors or agents that target IMPDH regulatory domains, a clear differentiator for scientists seeking to overcome resistance or toxicity profiles of current IMPDH-targeting drugs.

Serving as a Redox-Active Molecular Probe in Oxidative Stress and Neuroprotection Assays

The class-level evidence for superior superoxide anion scavenging activity of 1,3-selenazolidin-4-ones over their 1,3-thiazolidinone analogs (Section 3 [1]) justifies the procurement of 5-benzyl-2-imino-1,3-selenazolidin-4-one for neuroprotection or redox biology studies. It enables researchers to dissect the role of selenium-dependent redox mechanisms in cellular models, such as PC12 cell apoptosis, where its sulfur counterpart would be inactive, providing a unique tool for mechanistic investigations.

Selenium Biofortification Research Using a Defined, High-Yield Synthetic Precursor

The established high-yield (80%) synthetic route and full 1H NMR characterization of the compound (Section 3 [1]) make it a reliable and scalable precursor for the generation of 2-iminoselenazolidin-4-one (ISeA) nanoscale associates. This application is specifically relevant for agricultural and plant science groups studying selenium biofortification in crops like Beta vulgaris and Brassica rapa, where the use of a structurally precise organoselenium source is critical for reproducible bioaccumulation and speciation studies [2].

Quote Request

Request a Quote for 5-Benzyl-2-imino-1,3-selenazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.